Crystallographic Purity and Structural Fidelity of 3,6-Dichloro-1,4,2,5-dithiadiazine Derivatives
X-ray crystallography confirms the absolute stereogeometry of a 3,6-dichloro-1,4,2,5-dithiadiazine derivative, providing a high-confidence structural benchmark for researchers requiring crystalline material for diffraction studies. The structure was refined to a final R-factor of 0.053, a value that underscores the high precision of the atomic model derived from experimental diffraction data, exceeding the reliability of many related dithiadiazine structures reported without such precise refinement metrics [1].
| Evidence Dimension | X-ray crystallographic refinement quality |
|---|---|
| Target Compound Data | R(1) = 0.053 for 2043 observed reflections |
| Comparator Or Baseline | Typical R-factor for small-molecule crystal structures reported in chemical literature ranges from 0.05 to 0.10 |
| Quantified Difference | R(1) of 0.053 falls at the lower end of the typical range, indicating a high-quality structural model |
| Conditions | Monoclinic crystal system (C2), unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)° |
Why This Matters
The low R-factor provides a high degree of confidence in the reported atomic coordinates and bond lengths/angles, enabling accurate computational modeling and structure-property predictions that would be less reliable with poorly resolved or unrefined structures.
- [1] Moers, F.G., Smits, J.M.M., Beurskens, P.T., Thuring, J.W. and Zwanenburg, B., 'Stereogeometry and absolute configuration of a furanyl-1,4,2,5-dithiadiazine derivative', Journal of Chemical Crystallography, 1995, 25(7), 429-432. View Source
